azane;octadecyl hydrogen sulfate
Description
Contextualization within Long-Chain Alkyl Sulphates and Quaternary Ammonium (B1175870) Surfactants
Ammonium octadecyl sulphate belongs to the class of long-chain alkyl sulphates, which are anionic surfactants. mst.dk Surfactants, or surface-active agents, are molecules that possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. wikipedia.org This dual nature allows them to reduce the surface tension between two liquids or between a liquid and a solid. ontosight.ai The hydrophobic portion of long-chain alkyl sulphates typically consists of a hydrocarbon chain containing 12 to 18 carbon atoms. mst.dk
It is important to distinguish anionic surfactants like ammonium octadecyl sulphate from quaternary ammonium surfactants. Quaternary ammonium compounds are cationic surfactants, meaning their hydrophilic head carries a positive charge, typically centered on a nitrogen atom. mdpi.com In contrast, the sulphate group in alkyl sulphates gives the hydrophilic head a negative charge. wikipedia.org This fundamental difference in charge dictates their interaction with other molecules and surfaces, leading to distinct applications. While both classes of compounds are surface-active, their specific properties and uses can vary significantly. For instance, some quaternary ammonium surfactants are noted for their use as phase transfer catalysts in organic synthesis.
The properties of alkyl sulphates, such as their toxicity and biodegradability, can be influenced by the length and branching of the alkyl chain. cleaninginstitute.orgnih.gov For example, the toxicity of alkyl sulphates to aquatic life has been observed to increase with the length of the alkyl chain. mst.dk
Historical Trajectories and Foundational Academic Investigations of Related Amphiphiles
The study of amphiphilic molecules, the broader category to which ammonium octadecyl sulphate belongs, has a rich history. The concept of amphiphilicity, where a molecule has both hydrophilic and hydrophobic parts, was first explored in the early 20th century through studies on surfactants. anilocus.orgubc.ca These early investigations laid the groundwork for understanding how these molecules behave at interfaces and form organized structures like micelles and bilayers. ubc.ca
By the mid-20th century, the scientific community recognized the critical role of amphiphilic molecules, particularly phospholipids, as the primary components of cell membranes. wikipedia.organilocus.org This realization spurred further research into the self-assembling properties of amphiphiles and their importance in biological systems. anilocus.org Foundational work by researchers like Irving Langmuir on monolayers and later by Alec Bangham on lipid bilayers and liposomes was instrumental in advancing this field. anilocus.org These studies not only elucidated the fundamental principles of self-assembly but also opened doors for practical applications in areas like drug delivery. anilocus.org The understanding that amphiphilic molecules could be formed from both terrestrial and extraterrestrial sources has also fueled theories about their role in the origin of life. ubc.ca
Contemporary Research Paradigms and Scientific Significance of Anionic Alkyl Sulphate Systems
In contemporary chemical research, anionic alkyl sulphate systems continue to be a subject of significant interest. Scientists are exploring their behavior in mixed surfactant systems, their interactions with polymers and proteins, and their potential in various technological applications.
Recent studies have investigated the interactions between anionic surfactants and other types of surfactants, such as cationic or non-ionic surfactants. acs.org These mixed systems can exhibit synergistic effects, leading to enhanced surface activity, improved foaming properties, and unique aggregation behaviors. acs.org For example, the combination of anionic and cationic surfactants can lead to the formation of complexes that are more effective at reducing surface tension than either surfactant alone. acs.org
The environmental fate and impact of alkyl sulphates are also a major area of research. cleaninginstitute.orgrsc.org Studies focus on their biodegradability under various conditions and the mechanisms by which they are broken down by microorganisms. nih.gov For instance, research has identified specific enzymes, known as alkylsulfatases, that are responsible for the initial steps of biodegradation. nih.gov Furthermore, the atmospheric chemistry of long-chain alkyl sulphates is being investigated to understand their transformations and potential effects on aerosol composition. rsc.org
Structure
2D Structure
Properties
CAS No. |
4696-46-2 |
|---|---|
Molecular Formula |
C18H38O4S.H3N C18H41NO4S |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
azane;octadecyl hydrogen sulfate |
InChI |
InChI=1S/C18H38O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H,19,20,21);1H3 |
InChI Key |
NGOVNSCURCOLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Studies of Ammonium Octadecyl Sulphate Systems
Controlled Synthesis of Ammonium (B1175870) Octadecyl Sulphate and its Analogues
The manufacturing of ammonium octadecyl sulphate is a well-established process that involves the sulphation of octadecyl alcohol followed by neutralization. The precision of this synthesis is crucial for achieving high purity and yield.
The most prevalent industrial method for producing the precursor to ammonium octadecyl sulphate is the direct sulphation of octadecyl alcohol (stearyl alcohol) using sulphur trioxide (SO₃). Current time information in Bangalore, IN.asiachmical.com This reaction is typically performed in a continuous falling film reactor (FFR). Current time information in Bangalore, IN.asiachmical.com In this setup, liquid octadecyl alcohol forms a thin film that flows down the reactor's inner walls, reacting with a concurrent stream of gaseous SO₃ diluted with an inert gas like dry air. Current time information in Bangalore, IN.asiachmical.com This technique provides a large surface area for the reaction and allows for efficient heat removal from the highly exothermic process, which is critical to prevent degradation and the formation of by-products. asiachmical.com
The optimization of several reaction parameters is essential for maximizing the conversion rate and the quality of the resulting octadecyl sulphuric acid:
Molar Ratio: The ratio of SO₃ to the alcohol is carefully controlled. An excess of SO₃ can lead to unwanted side reactions, while an insufficient amount results in incomplete conversion. mdpi.com For similar processes, SO₃/organic raw material molar ratios of around 1.27 have been found to be optimal. mdpi.com
Reaction Temperature: The temperature is maintained to keep the fatty alcohol in a low-viscosity liquid state while preventing thermal decomposition. asiachmical.comasiachmical.com For long-chain alcohols (C12-C18), pre-heating is often necessary to achieve a viscosity that ensures efficient mixing and mass transfer. asiachmical.com Segmented temperature control might be used, with different zones in the reactor set at temperatures ranging from 35°C to 80°C to manage the reaction rate. asiachmical.com
Feedstock Purity: The octadecyl alcohol feedstock must be free from contaminants like moisture, which can react with SO₃ to form sulphuric acid and interfere with the primary reaction. asiachmical.com
Residence Time: In falling film reactors, the contact time between the reactants is very short, often in the range of seconds, to achieve high conversion rates (over 96%) while minimizing by-product formation. asiachmical.com
The octadecyl sulphuric acid produced from the sulphation step is a highly acidic and unstable intermediate that requires immediate neutralization. issr.edu.kh To synthesize ammonium octadecyl sulphate, the acidic intermediate is reacted with an ammonium source, typically aqueous ammonia (B1221849) (ammonium hydroxide (B78521), NH₄OH) or anhydrous ammonia. issr.edu.khgoogle.com
This neutralization is a highly exothermic reaction that requires effective cooling to prevent the hydrolysis of the sulphate ester linkage. The final pH of the solution is carefully adjusted to a near-neutral range to ensure the stability of the final ammonium octadecyl sulphate product. issr.edu.kh
An alternative route to ammonium octadecyl sulphate involves counter-ion exchange. This method typically starts with a more readily available salt, such as sodium octadecyl sulphate, and exchanges the sodium ion for an ammonium ion. This can be achieved using techniques like ion-exchange chromatography or by reacting the salt with a high concentration of an ammonium salt. sigmaaldrich.comgoogle.com
For instance, a solution of a quaternary ammonium salt can be passed through an ion-exchange resin to replace the original anion with a desired one. google.comnih.gov While effective, these methods can be complex and may introduce impurities if the separation of the by-product salts is incomplete. The yield and purity of the final product depend on the efficiency of the ion exchange and the subsequent purification steps. nih.gov
Functionalization and Structural Modification for Tailored Research Applications
The performance characteristics of ammonium octadecyl sulphate can be precisely tuned for specific research applications by modifying its molecular structure, either by altering the length of its hydrophobic alkyl chain or by chemically modifying its polar headgroup.
The length of the alkyl chain is a critical determinant of a surfactant's properties. Studies on homologous series of alkyl sulphates reveal clear trends in performance as the chain length varies. industrialchemicals.gov.auunimed.ac.id
Generally, as the alkyl chain length increases from shorter chains (like C12, dodecyl) to longer chains (like C18, octadecyl):
Critical Micelle Concentration (CMC) decreases. This indicates that less surfactant is needed to form micelles, making longer-chain surfactants more efficient. researchgate.net
Surface Tension Reduction becomes more pronounced. Longer chains are more effective at populating the air-water interface and reducing surface tension. researchgate.net However, one study noted that the yield of sulfated product decreased with increasing carbon chain length from C8 to C18, and that the best surface tension reduction was achieved with the C16 chain (sulfated palmitate alcohol). unimed.ac.id
Foam Stability can be affected. One study showed that the height of foam increases with an increasing carbon chain for sulfated fatty alcohols. unimed.ac.id
The following table illustrates the general effect of alkyl chain length on the critical micelle concentration (CMC) for sodium alkyl sulphates, which serves as a good proxy for the behavior of ammonium alkyl sulphates.
| Alkyl Chain | Common Name | Alkyl Chain Length | Critical Micelle Concentration (CMC) in mM (approx.) |
| C12 | Dodecyl | 12 | 8.2 |
| C14 | Tetradecyl | 14 | 2.1 |
| C16 | Hexadecyl | 16 | 0.6 |
| C18 | Octadecyl | 18 | 0.2 |
This interactive table presents approximate CMC values for sodium alkyl sulphates to illustrate the established trend.
Significant research has been devoted to modifying the sulphate headgroup to create novel surfactants with enhanced or specialized properties.
A common modification is ethoxylation , where ethylene (B1197577) oxide units are inserted between the alkyl chain and the sulphate headgroup, creating an alkyl ether sulphate (AES). researchgate.net This modification generally improves water solubility and tolerance to hard water. The synthesis involves reacting the fatty alcohol with ethylene oxide, followed by sulphation of the resulting alcohol ethoxylate. researchgate.net
More complex hybrid architectures have also been explored. For example, "gemini" surfactants can be synthesized, which feature two alkyl sulphate moieties connected by a spacer group. researchgate.net These structures often exhibit significantly lower CMCs and superior surface activity compared to their single-chain counterparts. researchgate.net Another approach involves creating zwitterionic or amphoteric surfactants by incorporating a cationic group, such as a quaternary ammonium, into the same molecule as the anionic sulphate group. The synthesis of these complex molecules requires multi-step pathways, often involving the reaction of intermediates like n-octadecyl glycidyl (B131873) ether with amines, followed by quaternization or sulphation steps. researchgate.net These advanced architectures are investigated for their unique interfacial properties and potential in specialized applications.
Green Chemistry Principles in Ammonium Octadecyl Sulphate Synthesis Research
The production of surfactants, a cornerstone of the chemical industry, is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of ammonium octadecyl sulphate, a long-chain anionic surfactant, offers a compelling case study for the application of these principles, moving away from traditional, often harsh, synthetic routes towards more sustainable alternatives. Research in this area focuses on improving atom economy, utilizing renewable feedstocks, employing safer solvents and catalysts, enhancing energy efficiency, and minimizing derivatization.
Catalysis and Waste Reduction
A primary goal of green chemistry is the prevention of waste, which is intrinsically linked to the concept of atom economy. scispace.comchromatographyonline.com Traditional methods for the sulfation of long-chain alcohols like octadecanol often involve stoichiometric reagents such as chlorosulfonic acid or sulfur trioxide-pyridine complexes. nih.gov These methods can generate significant amounts of waste, including inorganic salts and acids, leading to high E-factors (environmental factors), which measure the mass ratio of waste to the desired product. wiley-vch.de
Modern research emphasizes the use of catalytic methods to circumvent these issues. Catalytic approaches avoid the generation of large quantities of inorganic waste and often allow for the catalyst to be recovered and reused. wiley-vch.dersc.org For instance, the use of sulfamic acid has emerged as a greener alternative for the sulfation of alcohols. nih.gov It is a stable, solid reagent that is less corrosive than chlorosulfonic acid and can be used under solvent-free conditions, sometimes in a catalytic capacity. nih.govresearchgate.net Another green approach involves the use of solid acid catalysts, such as sulfonated metal oxides, which can be easily separated from the reaction mixture and potentially regenerated and reused over multiple cycles. tci-thaijo.org
Enzymatic catalysis represents a frontier in green synthesis. Sulfotransferases (STs) are enzymes that naturally catalyze the transfer of a sulfate (B86663) group from a donor to an alcohol. nih.gov These biocatalytic methods operate under mild conditions (neutral pH, low temperatures) in aqueous media, exhibiting high chemo- and regioselectivity, which eliminates the need for protecting groups and reduces side reactions. nih.gov While challenges in enzyme stability and cost remain, the development of robust and immobilized enzymes offers a promising path for the industrial synthesis of alkyl sulfates. nih.govgoogle.com
Solvent-Free and Energy-Efficient Methodologies
A significant portion of waste and energy consumption in the chemical industry is associated with solvent use. scispace.com Consequently, a major thrust in green synthesis research is the development of solvent-free reaction conditions. cem.com Solvent-free, or neat, reactions between the fatty alcohol (octadecanol) and a sulfating agent like sulfamic acid can be highly efficient, eliminating the need for solvent purchasing, handling, and disposal. researchgate.netmdpi.com
To enhance reaction rates in the absence of solvents, alternative energy sources are explored. Microwave-assisted synthesis has proven to be a powerful tool for accelerating organic reactions. cem.comorganic-chemistry.org Microwave irradiation can lead to rapid, uniform heating, drastically reducing reaction times from hours to minutes and often increasing product yields compared to conventional heating. cem.comnih.gov The combination of solvent-free conditions with microwave assistance represents a particularly green and efficient pathway for synthesizing surfactant precursors. cem.comorganic-chemistry.org
The following table summarizes a comparison between traditional and greener synthetic approaches for producing the octadecyl sulphate anion.
Table 1: Comparison of Synthetic Methods for Octadecyl Sulphate Synthesis
| Parameter | Traditional Method (e.g., Chlorosulfonic Acid) | Greener Method (e.g., Sulfamic Acid, Microwave) | Biocatalytic Method (e.g., Sulfotransferase) |
|---|---|---|---|
| Reagent Type | Stoichiometric, corrosive | Stoichiometric or catalytic, less hazardous researchgate.net | Catalytic (Enzyme) nih.gov |
| Solvent | Often requires organic solvents (e.g., pyridine) nih.gov | Solvent-free or green solvents (e.g., ionic liquids) cem.comnih.gov | Aqueous buffer nih.gov |
| Reaction Conditions | Often requires low temperatures (0°C) followed by workup nih.gov | Elevated temperatures (can be rapid with microwave) organic-chemistry.org | Mild (e.g., 20-40°C, neutral pH) nih.gov |
| Waste Products | Significant inorganic salts (e.g., HCl, pyridinium (B92312) chloride) wiley-vch.de | Minimal, especially if catalyst is recycled | Biodegradable, minimal waste nih.gov |
| Energy Efficiency | Moderate to low | High, especially with microwave assistance nih.gov | Very high (operates at low temperatures) |
Renewable Feedstocks and Derivatization
The principle of using renewable feedstocks is central to sustainable chemistry. scispace.com Octadecanol, the hydrophobic precursor to ammonium octadecyl sulphate, can be sourced from the hydrogenation of stearic acid or its esters, which are readily available from plant and animal fats. nih.govmdpi.com This positions the surfactant as an oleochemical-based product, which is generally more biodegradable and has a lower carbon footprint than petroleum-derived counterparts. nih.gov
Green chemistry also encourages the reduction of unnecessary derivatization steps, such as the use of protecting groups, which add complexity and generate waste. scispace.com The development of highly selective catalysts, particularly enzymes, allows for the direct sulfation of a specific hydroxyl group in more complex polyol structures, thereby adhering to this principle. nih.govnih.gov Furthermore, green derivatization studies might explore enzymatic or catalytic modifications to the synthesized ammonium octadecyl sulphate to fine-tune its properties, using the same principles of mild conditions and waste reduction. acs.org For example, enzymatic processes can be used to introduce other functional groups from renewable sources. researchgate.net
The final step in the synthesis, the formation of the ammonium salt, is typically a simple acid-base neutralization of the alkyl sulfuric acid with ammonia or an ammonium hydroxide solution. youtube.com This step is generally high-yielding and clean, aligning well with green chemistry ideals, especially if any excess ammonia can be effectively recovered.
Advanced Investigations of Surface and Interfacial Phenomena
Micellization Behavior and Aggregate Formation in Aqueous and Non-Aqueous Media
When dissolved in a solvent, surfactant molecules like ammonium (B1175870) octadecyl sulphate remain as monomers at low concentrations. However, as the concentration increases to a critical point, they spontaneously self-assemble into organized aggregates known as micelles. This process, termed micellization, is a key characteristic of surfactants.
The Critical Micelle Concentration (CMC) is a fundamental parameter of a surfactant, representing the concentration at which micelles begin to form. nih.gov Above the CMC, properties of the solution such as surface tension, conductivity, and osmotic pressure show a distinct change in their concentration dependence. nih.gov Accurate determination of the CMC is essential for understanding and optimizing surfactant performance. Several methodologies are employed for this purpose:
Surface Tensiometry: This is a universal method for CMC determination. nih.gov It involves measuring the surface tension of the surfactant solution at various concentrations. The surface tension decreases as the surfactant concentration increases up to the CMC. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the surface. nih.govpsu.edu The CMC is identified as the concentration at which the trend in surface tension changes. psu.edu
Electrical Conductometry: This technique is suitable for ionic surfactants. The conductivity of the solution is plotted against surfactant concentration. The graph typically shows two linear regions with different slopes. The break in the plot corresponds to the CMC, as the mobility of the charged surfactant molecules changes upon aggregation into micelles. psu.edu
Spectroscopic Methods (Fluorescence and UV-Vis): These methods utilize probes, such as pyrene, whose spectral properties are sensitive to the polarity of their microenvironment. nih.gov In a surfactant solution, the probe preferentially partitions into the hydrophobic core of the micelles once they form, leading to a measurable change in its fluorescence or absorbance spectrum. nih.govresearchgate.net A probe-free UV-Vis absorbance method has also been developed, which relies on the change in the liquid surface curvature in microplate wells, detected by a plate reader. nih.gov
Dynamic Light Scattering (DLS): This technique measures the size of particles in the solution. A sudden increase in particle size is observed at the CMC, corresponding to the formation of micelles from individual monomers. researchgate.net
Table 1: Comparison of CMC Determination Methodologies
| Methodology | Principle | Applicability | Key Features |
| Surface Tensiometry | Measures the change in surface tension with surfactant concentration. psu.edu | Universal for all surfactants. nih.gov | Direct measurement of a key surfactant property. |
| Electrical Conductometry | Detects changes in the mobility of ionic species upon micelle formation. psu.edu | Ionic surfactants. | Simple, reliable, and widely used. |
| Fluorescence Spectroscopy | Uses a fluorescent probe (e.g., pyrene) that shows spectral shifts upon entering the hydrophobic micellar core. nih.gov | Broadly applicable. | Highly sensitive; can provide information on micellar microenvironment. researchgate.net |
| UV-Vis Absorbance | Can be probe-based or probe-free, detecting changes in absorbance due to micellization or related physical phenomena. nih.gov | Broadly applicable; probe-free methods offer high throughput. nih.gov | Fast and suitable for high-throughput screening. nih.gov |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic radius of particles, detecting the appearance of larger micellar aggregates. researchgate.net | Broadly applicable. | Provides direct information on aggregate size. researchgate.net |
This table is generated based on information from multiple sources. nih.govpsu.eduresearchgate.netresearchgate.net
The architecture of micelles is not static and can vary from simple spheres to more complex structures like cylinders or "wormlike" micelles, and even lamellar bilayers. princeton.eduethernet.edu.et The specific geometry adopted by the surfactant is influenced by factors such as its molecular structure, concentration, temperature, and the presence of additives. princeton.eduethernet.edu.et
The shape of the aggregates can be predicted by the surfactant packing parameter, P = v / (a₀ * l_c), where v is the volume of the hydrophobic tail, a₀ is the effective area of the hydrophilic headgroup, and l_c is the length of the tail. princeton.edu
Spherical Micelles (P < 1/3): At concentrations just above the CMC, surfactants like ammonium octadecyl sulphate typically form spherical micelles. researchgate.netprinceton.edu Investigations using Small-Angle Neutron Scattering (SANS) and Dynamic Light Scattering (DLS) on analogous surfactants confirm the presence of spherical structures. researchgate.netresearchgate.net
Cylindrical or Wormlike Micelles (1/3 < P < 1/2): As concentration increases or upon the addition of certain salts or hydrotropes, spherical micelles can grow and transition into elongated, flexible cylindrical structures known as wormlike micelles. princeton.eduethernet.edu.et This transition is driven by changes in the packing parameter, often due to the screening of headgroup repulsion. For instance, studies on sodium octadecyl sulphate (C18SNa) have shown that it can form highly viscoelastic wormlike micellar solutions. ethernet.edu.et These entangled networks exhibit rheological properties similar to polymer solutions. ethernet.edu.et
Vesicles and Bilayers (1/2 < P < 1): At even higher packing parameters, surfactants can form vesicles (hollow spherical bilayers) or lamellar sheets. nih.gov
The study of mixed surfactant systems, such as those combining anionic ammonium dodecyl sulfate (B86663) (ADS) and cationic octadecyl trimethyl ammonium chloride (OTAC), reveals a rich variety of aggregate structures, including globular micelles, unilamellar vesicles, and rod-like micelles, depending on the molar ratio of the components. psu.edunih.gov
The self-assembly of surfactant molecules into micelles is a spontaneous process driven by a delicate balance of forces. nih.gov The primary driving force for micellization in aqueous media is the hydrophobic effect. The hydrophobic tails of the surfactant molecules are expelled from the water, clustering together to minimize their contact with the aqueous environment.
Simultaneously, several other interactions govern the final structure and stability of the aggregates:
Electrostatic Interactions: For ionic surfactants like ammonium octadecyl sulphate, repulsive electrostatic forces exist between the charged headgroups at the micelle surface. nih.govacs.org These repulsions influence the micelle size and shape. In mixed systems of oppositely charged surfactants, strong electrostatic attraction between the headgroups can lead to very low CMC values and the formation of diverse aggregate structures. psu.edunih.govacs.org
Steric Hindrance: The size and nature of the headgroups can create steric hindrance, which also counteracts the hydrophobic forces and influences the packing of molecules within the micelle. acs.org
Van der Waals Forces: Attractive van der Waals forces between the hydrophobic tails contribute to the stability of the micellar core.
Adsorption Mechanisms at Diverse Interfaces
Ammonium octadecyl sulphate, as a surfactant, has a strong tendency to adsorb at interfaces, such as the air-water or solid-water interface. This adsorption is responsible for its key functionalities, including lowering surface tension, wetting, and emulsification. mdpi.com
The relationship between the amount of surfactant adsorbed onto a solid surface and its concentration in the bulk solution at a constant temperature is described by an adsorption isotherm. researchgate.netbiointerfaceresearch.com Modeling this relationship is crucial for applications like mineral flotation, detergency, and environmental remediation. mdpi.com The Langmuir and Freundlich models are two of the most commonly used equations to describe surfactant adsorption. researchgate.netcopernicus.org
Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer. It postulates that once a site is occupied, no further adsorption can occur there. copernicus.orgnih.gov The model suggests that the adsorption energy is constant across all sites. The Langmuir equation is often used to determine the maximum adsorption capacity of a surface. copernicus.org
Freundlich Isotherm: This empirical model describes reversible adsorption and is not restricted to the formation of a monolayer. researchgate.netbiointerfaceresearch.com It is often applied to adsorption on heterogeneous surfaces, where the energy of adsorption is not uniform. researchgate.net This model suggests that the amount of adsorbed material increases with concentration, implying a multilayer adsorption process. biointerfaceresearch.com
The choice between the Langmuir and Freundlich models depends on which one better fits the experimental data for a specific surfactant-solid system. researchgate.net For example, the adsorption of ammonium ions onto granular activated carbon has been shown to be well-described by the Freundlich model, suggesting multilayer adsorption. researchgate.netbiointerfaceresearch.com The adsorption of cationic surfactants like octadecyl trimethyl ammonium chloride onto negatively charged surfaces like silica (B1680970) or montmorillonite (B579905) clay often involves both electrostatic attraction and hydrophobic interactions, leading to complex adsorption isotherms that can sometimes be modeled in stages. mdpi.comjournalssystem.com
Table 2: Adsorption Isotherm Models
| Isotherm Model | Equation | Key Assumptions | Applicability |
| Langmuir | S = (S_max * K_L * C) / (1 + K_L * C) | Monolayer adsorption on a homogeneous surface with a finite number of identical sites. copernicus.org | Describes chemisorption and systems that reach a saturation plateau. |
| Freundlich | S = K_F * C^(1/n) | Multilayer adsorption on a heterogeneous surface; adsorption capacity is not limited to a monolayer. researchgate.net | Empirical model often used for surfaces with varied site energies. |
S = adsorbed concentration, C = equilibrium solution concentration, S_max = maximum adsorption capacity, K_L = Langmuir constant, K_F and n = Freundlich constants. researchgate.netcopernicus.org
A primary function of ammonium octadecyl sulphate is to reduce the surface tension of water and the interfacial tension between two immiscible phases (e.g., oil and water). mdpi.comontosight.ai The amphiphilic molecules orient themselves at the interface, with their hydrophobic tails directed away from the water and their hydrophilic heads remaining in the water. This disrupts the cohesive energy at the surface, thereby lowering the surface tension. mdpi.com
The effectiveness of a surfactant is often characterized by the minimum surface tension it can achieve, which typically occurs at or above the CMC. researchgate.net
Wetting is the process by which a liquid spreads over a solid surface. The dynamics of wetting are governed by the balance of cohesive forces within the liquid and adhesive forces between the liquid and the solid, often quantified by the contact angle. nih.govacs.org Surfactants like ammonium octadecyl sulphate enhance wetting by lowering the liquid's surface tension and adsorbing at the solid-liquid interface, which reduces the contact angle. nih.gov
Studies on the wetting dynamics of surfactant solutions on polymer surfaces show that the process is complex. nih.gov It is influenced not only by the diffusion of surfactant monomers to the expanding liquid-air interface but also by the slower process of adsorption at the solid-liquid interface near the three-phase contact line. nih.gov The ionic character of the surfactant and the hydrophobicity of the substrate play significant roles; for instance, ionic surfactants may exhibit time-dependent contact angles on moderately hydrophobic surfaces. nih.gov
Surface Excess and Molecular Packing at Air-Liquid and Solid-Liquid Interfaces
The behavior of ammonium octadecyl sulphate at interfaces is dictated by its amphiphilic structure, comprising a long hydrophobic octadecyl (C18) tail and a hydrophilic ammonium sulphate head group. At air-liquid and solid-liquid interfaces, these molecules arrange themselves to minimize the unfavorable contact between the hydrophobic tail and the aqueous phase, a process known as adsorption. univaq.itcrosa.com.tw This adsorption leads to a higher concentration of the surfactant at the interface compared to the bulk solution, a quantity defined as the surface excess concentration (Γ). acs.org
The surface excess can be determined experimentally from surface tension measurements as a function of surfactant concentration, using the Gibbs adsorption isotherm. conicet.gov.arugr.es As the bulk concentration increases, adsorption at the interface increases until a saturation point is reached, where the molecules are packed closely together. ugr.es At this point, any further addition of the surfactant to the bulk solution leads to the formation of micelles. ugr.es The effectiveness of a surfactant is often gauged by its ability to reduce surface tension, which is directly related to the molecular packing at the interface. crosa.com.tw
The primary parameter describing molecular packing is the minimum area occupied per molecule (A_min) at the interface. This value is calculated from the maximum surface excess (Γ_max) achieved at the critical micelle concentration (CMC). For long-chain sulphates like octadecyl sulphate, the strong van der Waals interactions between the alkyl chains favor dense packing. However, the electrostatic repulsion between the charged sulphate head groups counteracts this, leading to a larger molecular area than for nonionic surfactants. researchgate.net
Advanced computational methods, such as molecular dynamics (MD) simulations, provide a microscopic description of the liquid-to-solid adsorption process. nih.govfrontiersin.org These simulations can model the density profiles of surfactant molecules, revealing how their concentration and orientation change as a function of distance from a solid surface. nih.gov Such studies confirm that the interfacial region is enriched with the organic components of the surfactant, forming a distinct layer whose properties differ from the bulk liquid. nih.govosf.io For instance, research on sodium octadecyl sulphate (a closely related compound where the interfacial behavior is dominated by the identical octadecyl sulphate anion) has shown that traditional ionic double layer models are often insufficient to fully describe the surface pressure at low concentrations, indicating complex electrostatic interactions and the relevance of factors like ion association and headgroup immersion. researchgate.net
Below is a table of interfacial properties for sodium octadecyl sulphate, which serves as a close analogue for the ammonium salt due to the identical anionic surfactant component.
| Property | Value | Conditions | Source |
| Critical Micelle Concentration (CMC) | 0.23 mmol/L | 50°C | ugr.es |
| Surface Tension at CMC | 38 mN/m | 50°C | ugr.es |
| Minimum Area per Molecule (A_min) | 80 to 5000 Ų/molecule | 9.5°C, on NaCl solutions | researchgate.net |
This interactive table summarizes key interfacial properties of a closely related long-chain sulphate surfactant.
Foam and Emulsion Stabilization Research
Foaming Dynamics and Stability Mechanisms
Ammonium octadecyl sulphate's molecular structure makes it an effective foaming agent. Foaming dynamics are typically characterized by two key parameters: foamability (the volume of foam produced) and foam stability (the rate at which the foam collapses). researchgate.netresearchgate.net The long, saturated C18 alkyl chain of ammonium octadecyl sulphate contributes to the formation of a cohesive and viscoelastic film at the gas-liquid interface, which is crucial for creating stable foams. researchgate.net
The primary mechanism for foam stabilization by surfactants is the reduction of the liquid's surface tension, which lowers the energy required to create the large surface area of the foam bubbles. acs.org Once formed, the stability of the foam is governed by several factors that prevent or slow down bubble coalescence and drainage. The presence of adsorbed surfactant molecules at the bubble surface creates a physical barrier. univ-rennes1.fr Furthermore, the Gibbs-Marangoni effect plays a critical role; if a foam film is stretched, the local surfactant concentration decreases, causing the surface tension to rise. This gradient in surface tension induces a flow of liquid from regions of low surface tension (higher surfactant concentration) to the stretched area, thus healing the thin spot and preventing rupture.
Research on compound foaming agents, including those with long alkyl chains like octadecyl ammonium oxide, demonstrates that the microstructure of the foam lamellae (the liquid films between bubbles) is key to stability. researchgate.net Stable systems exhibit well-defined, robust microstructures that resist drainage and coarsening (the process where larger bubbles grow at the expense of smaller ones). researchgate.net The performance of ammonium octadecyl sulphate as a foaming agent is also influenced by external conditions such as temperature, pH, and the presence of electrolytes or oils, which can alter the packing and interactions of the surfactant molecules at the interface. researchgate.netacs.org
The table below outlines typical research findings on the foaming properties of long-chain surfactants like ammonium octadecyl sulphate.
| Parameter | Observation | Underlying Mechanism | Source |
| Foamability | High initial foam volume upon aeration. | Significant reduction in surface tension allows for easy creation of new gas-liquid interfaces. | acs.org |
| Foam Stability | Slow foam drainage and long half-life. | Formation of a dense, viscoelastic interfacial film by the C18 chains; Gibbs-Marangoni effect resists film thinning. | researchgate.netresearchgate.net |
| Bubble Structure | Formation of small, uniform bubbles. | Efficient prevention of bubble coalescence immediately after formation. | researchgate.net |
| Salt Tolerance | Stability may be enhanced or reduced depending on salt concentration. | Electrolytes screen electrostatic repulsion between head groups, allowing denser packing, but excessive salt can reduce solubility. | researchgate.net |
This interactive table presents research findings on the foaming dynamics and stability mechanisms associated with long-chain surfactants.
Emulsification Efficacy in Multiphase Systems
In multiphase systems, such as oil and water, ammonium octadecyl sulphate acts as an effective emulsifier. Its efficacy stems from its amphiphilic nature, allowing it to adsorb at the oil-water interface and reduce the interfacial tension (IFT). researchgate.net This reduction in IFT facilitates the dispersion of one liquid phase into the other as fine droplets, creating an emulsion. acs.org
The stabilization of these droplets against coalescence is the most critical function of the emulsifier. Ammonium octadecyl sulphate forms a protective interfacial film around the dispersed droplets. The long, hydrophobic octadecyl tails orient themselves into the oil phase, while the hydrophilic ammonium sulphate head groups remain in the aqueous phase. This creates a steric and/or electrostatic barrier that prevents droplets from merging upon collision. researchgate.net The strength and density of this interfacial film are paramount for long-term emulsion stability.
Research on related long-chain ammonium compounds, such as octadecyl ammonium chloride, has shown their utility in stabilizing emulsions, sometimes by modifying the surface of solid particles (like clays) to create highly stable Pickering emulsions. researchgate.net The effectiveness of an emulsifier is highly dependent on the formulation, including its concentration, the oil-to-water ratio, and the salinity and pH of the aqueous phase. researchgate.net These factors influence the surfactant's solubility and its preferred curvature at the interface, determining whether it favors the formation of an oil-in-water (O/W) or water-in-oil (W/O) emulsion. For a single-chain ionic surfactant like ammonium octadecyl sulphate, O/W emulsions are typically formed.
The table below summarizes key research aspects of emulsification involving long-chain surfactants.
| Research Aspect | Finding | Implication for Efficacy | Source |
| Interfacial Tension (IFT) Reduction | Substantial lowering of IFT between oil and water phases. | Lower energy is required to create droplets, leading to finer and more stable dispersions. | researchgate.net |
| Droplet Size | Capable of producing small and uniform emulsion droplets. | Smaller droplets have a lower tendency to coalesce due to reduced gravitational forces and increased surface area-to-volume ratio. | researchgate.net |
| Emulsion Stability | Forms a robust interfacial film that prevents droplet coalescence over time. | The long C18 chains provide a strong steric barrier, leading to good long-term stability. | researchgate.netresearchgate.net |
| System Compatibility | Performance is sensitive to salinity and temperature. | Changes in conditions can alter the hydrophilic-lipophilic balance (HLB) of the surfactant, potentially leading to emulsion inversion or breaking. | researchgate.net |
This interactive table details the emulsification efficacy and related research findings for long-chain surfactants in multiphase systems.
Colloidal Science and Dispersion Stability Research
Ammonium (B1175870) octadecyl sulphate is a cationic surfactant that plays a significant role in the field of colloidal science, particularly in the stabilization and modification of dispersions. Its molecular structure, consisting of a long hydrophobic octadecyl (C18) tail and a hydrophilic ammonium sulphate head group, allows it to adsorb at interfaces and alter the forces between particles in a liquid medium.
Mechanistic Studies in Applied Chemical Systems Non Biological/non Clinical
Anti-Corrosion Mechanisms and Surface Protection Research
Quaternary ammonium (B1175870) compounds are recognized as effective corrosion inhibitors, particularly in acidic environments. Their mechanism of action is primarily centered on their ability to adsorb onto a metal surface, creating a protective barrier that isolates the metal from the corrosive medium. The effectiveness of these inhibitors is influenced by the structure of the molecule, the nature of the metal surface, and the specifics of the corrosive environment.
The primary anti-corrosion mechanism of ammonium octadecyl sulphate and similar cationic surfactants is the formation of an adsorbed film on the metal surface. This process can involve both physisorption and chemisorption. Physisorption occurs due to electrostatic interactions between the positively charged quaternary ammonium cation and a negatively charged metal surface (in many corrosive environments). Van der Waals forces between the long alkyl chains also contribute to the stability of the adsorbed layer. In some cases, chemisorption can occur through the donation of lone pair electrons from heteroatoms (like nitrogen) to the vacant d-orbitals of the metal.
Once adsorbed, the long, non-polar octadecyl chains orient themselves away from the metal surface, forming a dense, hydrophobic barrier. This layer acts as a physical barrier, impeding the diffusion of corrosive species such as water molecules, oxygen, and aggressive ions (e.g., chloride, sulfate) to the metal surface. The hydrophobic nature of the film repels water, further reducing the corrosion rate. The effectiveness of this barrier is enhanced by the length of the alkyl chain; longer chains, such as the C18 octadecyl group, provide a more compact and robust protective film. Studies on related compounds have shown that this adsorption can follow the Langmuir adsorption isotherm model, indicating the formation of a monolayer on the metal surface. The stability and coverage of this film are dependent on the inhibitor's concentration, with a critical concentration existing for maximum surface coverage and protection.
| Compound | Metal | Corrosive Medium | Inhibition Efficiency (η%) | Adsorption Mechanism |
|---|---|---|---|---|
| Octadecyl Trimethyl Ammonium Chloride (OTAC) | Q235 Steel | 0.5 M H₂SO₄ | 90.18% | Mixed physisorption and chemisorption, follows Langmuir isotherm. |
| Dioctadecyl Dimethyl Ammonium Chloride (DDAC) | Q235 Steel | 0.5 M H₂SO₄ | 85.95% | Mixed physisorption and chemisorption; lower efficiency due to steric hindrance. |
| Octadecylamine (ODA) | Carbon Steel | H₂S and CO₂ Brine | Synergistic effect observed with TTAB. | Forms a protective film; synergistic effects improve film stability. |
| Quaternary Ammonium Copolymers (AMCs) | P110 Casing Steel | 15% HCl | >90% at 20 ppm | Forms a protective film via Langmuir adsorption, retarding anodic and cathodic reactions. |
Electrochemical studies reveal that quaternary ammonium compounds, including those structurally similar to ammonium octadecyl sulphate, typically function as mixed-type corrosion inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.
The adsorption of the cationic surfactant onto the metal surface alters the structure of the electrochemical double layer at the metal-solution interface. This adsorption can block the active sites where corrosion reactions occur. By covering anodic sites, the inhibitor hinders the dissolution of metal ions into the solution. Simultaneously, by covering cathodic sites, it impedes the reduction of hydrogen ions or other reducible species present in the corrosive medium.
Catalytic and Reaction Mechanism Contributions
Facilitation of Organic Transformations via Phase Transfer Catalysis
Ammonium octadecyl sulphate, while not as extensively documented as a phase transfer catalyst as some quaternary ammonium salts, is understood to facilitate organic transformations through mechanisms attributable to its molecular structure. Its efficacy is rooted in its amphipathic nature, possessing a long hydrophobic octadecyl chain and a hydrophilic ammonium sulphate headgroup. This structure enables it to act as a phase transfer agent, shuttling reactants between immiscible phases, typically an aqueous and an organic phase, thereby accelerating reaction rates.
The fundamental principle of phase transfer catalysis (PTC) involves the use of a catalyst to transport a reactant from one phase into another where the reaction occurs. slideshare.net In the context of ammonium octadecyl sulphate, the ammonium cation can form an ion pair with an anionic reactant present in the aqueous phase. The long octadecyl chain of the catalyst ensures the solubility of this ion pair in the organic phase, where it can then react with the organic substrate. operachem.com After the reaction, the catalyst can return to the aqueous phase to start a new cycle, hence it is only needed in catalytic amounts. researchgate.net
The effectiveness of long-chain alkyl ammonium salts as phase transfer catalysts is well-established. For instance, trimethyl(octadecyl)ammonium methyl sulphate is recognized for its utility in organic synthesis, where it enhances reaction rates and yields by facilitating the transfer of ionic reactants into non-polar solvents. The length of the alkyl chain is a critical factor; chains that are too long can lead to excessive solubility in the organic phase, hindering the catalyst's ability to interact at the interface and transfer the anion. operachem.com The octadecyl chain in ammonium octadecyl sulphate provides a balance, ensuring significant solubility in the organic phase without completely losing its ability to partition back into the aqueous phase.
Research into various phase transfer catalyzed reactions has highlighted the versatility of this method in organic synthesis, including nucleophilic substitution, oxidation, and polymerization reactions. researchgate.netgoogle.com For example, the synthesis of glycidyl (B131873) ethers from fatty alcohols like octadecanol has been successfully achieved using quaternary ammonium salts as phase transfer catalysts in a solid-liquid system, resulting in high yields. researchgate.net These systems often exhibit increased reaction selectivity and are considered part of green chemistry due to milder reaction conditions and reduced solvent usage. cambridge.org
The table below summarizes key aspects of phase transfer catalysis facilitated by long-chain ammonium salts, from which the performance of ammonium octadecyl sulphate can be inferred.
| Catalyst Feature | Mechanistic Role | Impact on Organic Transformation |
| Amphipathic Structure | Enables the catalyst to bridge the aqueous and organic phases. | Facilitates the transport of reactants across the phase boundary. |
| Long Alkyl Chain (Octadecyl) | Enhances the solubility of the catalyst-reactant ion pair in the organic phase. | Increases the concentration of the reactant in the organic phase, leading to faster reaction rates. |
| Cationic Headgroup (Ammonium) | Forms an ion pair with the anionic reactant in the aqueous phase. | Allows the reactant to be extracted from the aqueous phase. slideshare.net |
| Catalytic Cycle | The catalyst is regenerated and can participate in multiple transfer cycles. | Only a small amount of catalyst is required, making the process more economical and environmentally friendly. researchgate.net |
Free Radical Inhibition Mechanisms in Industrial Processes (drawing insights from ammonium sulfate (B86663) research)
While specific studies on the free radical inhibition mechanisms of ammonium octadecyl sulphate are limited, significant insights can be drawn from research on ammonium sulfate. Ammonium sulfate is known to suppress the formation of organic pollutants in various industrial processes by interfering with free radical pathways. nih.gov
The primary mechanisms by which ammonium sulfate acts as a free radical inhibitor in industrial thermal reactions, particularly those catalyzed by metals, are twofold:
Occupying Active Sites of Metal Catalysts: Ammonium sulfate can bind to the active sites of metal catalysts. This occupation prevents the catalysts from participating in reactions that generate organic free radicals, which are often precursors to pollutant formation. nih.gov
Inhibiting Free Radical Intermediates: Ammonium sulfate can directly influence the concentration and reactivity of free radical intermediates. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy studies have shown that the addition of ammonium sulfate leads to a reduction in radical concentration. nih.gov It is proposed that ammonium sulfate alters the species of free radical intermediates and their reactivity, thereby inhibiting the subsequent formation of pollutants. nih.gov
A key finding from studies on ammonium sulfate is its ability to enhance the interaction between organic radicals and metals. This enhanced interaction can act as an obstacle to further radical reactions, effectively quenching the radical chain and preventing the formation of undesired byproducts like dioxins in processes such as iron ore sintering. nih.govresearchgate.netresearchgate.net For instance, the formation of surface metal sulfates can "poison" the active transition metal sites, significantly depressing the formation of environmentally persistent free radicals (EPFRs). researchgate.net
The inhibitory effects of ammonium sulfate on the formation of chlorinated aromatics, mediated by copper and iron chlorides, have also been noted. The reduction of highly active Cu(II) and Fe(III) chlorides to less active forms is a primary mechanism for this inhibition. researchgate.net
The following table details the proposed mechanisms of free radical inhibition by ammonium sulfate, which can be extrapolated to understand the potential role of ammonium octadecyl sulphate in similar industrial contexts.
| Inhibition Mechanism | Description | Effect on Industrial Process |
| Active Site Occupation | Ammonium sulfate molecules adsorb onto the active sites of metal catalysts (e.g., copper, iron). | Prevents the catalyst from facilitating the formation of organic free radicals. nih.gov |
| Radical Concentration Reduction | The presence of ammonium sulfate leads to a decrease in the overall concentration of free radicals. | Lowers the probability of radical-driven pollutant formation reactions. nih.gov |
| Alteration of Radical Species | Changes the types of free radical intermediates present in the reaction system. | Shifts reaction pathways away from the formation of toxic organic pollutants. nih.gov |
| Enhanced Radical-Metal Interaction | Increases the interaction between existing organic radicals and metal surfaces. | Hinders the subsequent reactions of these radicals, effectively terminating the radical chain. nih.gov |
| Inhibition of Dioxin Synthesis | Specifically used to reduce the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). | Reduces the emission of highly toxic and persistent organic pollutants from processes like iron ore sintering. researchgate.net |
Given its structure, ammonium octadecyl sulphate would likely exhibit similar inhibitory effects, with the added dimension of surface activity due to its long alkyl chain. This could potentially enhance its ability to interact at interfaces where radical reactions are often initiated.
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopy is a cornerstone in the analysis of ammonium (B1175870) octadecyl sulphate, providing detailed insights into its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure, conformation, and purity of ammonium octadecyl sulphate. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule can be constructed.
¹H NMR Spectroscopy: In proton NMR, the chemical shift (δ) of each proton is indicative of its local electronic environment. For the octadecyl chain, a complex series of signals would be expected in the alkane region of the spectrum. The terminal methyl (CH₃) protons would appear at the most upfield position, typically around 0.8-0.9 ppm. The methylene (B1212753) (CH₂) groups forming the long alkyl chain would produce a large, overlapping signal cluster between approximately 1.2-1.6 ppm. The methylene group adjacent to the sulphate ester oxygen (α-CH₂) is significantly deshielded and would resonate further downfield, anticipated in the range of 3.7-4.1 ppm. The protons of the ammonium cation (NH₄⁺) present a unique challenge due to their exchange with solvent protons and quadrupolar broadening effects from the nitrogen atom. Their chemical shift is highly dependent on factors like solvent, pH, and temperature, but they typically appear as a triplet (due to coupling with ¹⁴N) in aprotic solvents. In aqueous solutions, this signal can be broad and difficult to observe.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal. For ammonium octadecyl sulphate, the terminal methyl carbon would be observed at approximately 14 ppm. The internal methylene carbons of the long alkyl chain would produce a series of closely spaced signals between 20-35 ppm. The carbon atom bonded to the sulphate group (α-C) would be significantly shifted downfield to around 65-70 ppm due to the strong deshielding effect of the electronegative oxygen atom.
Molecular Conformation: NMR is sensitive to the conformational state of surfactants in solution. Changes in the chemical shifts of the alkyl chain protons can be monitored as a function of concentration. Below the critical micelle concentration (CMC), the surfactant exists as individual molecules. As micelles form, changes in the local magnetic environment of the protons within the micellar core versus those near the aqueous interface lead to observable shifts in their resonance frequencies, providing insight into the aggregation and conformational dynamics.
Purity Determination: Absolute quantitative ¹H NMR (qNMR) is an established primary analytical method for determining the purity of chemical compounds without the need for a specific reference standard of the analyte itself. By integrating the signal of a specific proton in the ammonium octadecyl sulphate molecule and comparing it to the integral of a certified internal standard of known concentration, the absolute quantity and thus the purity of the sample can be accurately calculated. This method can identify and quantify both organic and solvent impurities.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Ammonium Octadecyl Sulphate
Select a nucleus to see the predicted chemical shifts for the different chemical environments within the molecule.
View ¹H NMR Data
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Terminal CH₃ | 0.8 - 0.9 | Triplet |
| Alkyl Chain -(CH₂)₁₅- | 1.2 - 1.6 | Multiplet |
| Methylene adjacent to Sulphate (-CH₂-OSO₃⁻) | 3.7 - 4.1 | Triplet |
| Ammonium (NH₄⁺) | Variable (solvent dependent) | Triplet (in aprotic solvents) |
View ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Terminal CH₃ | ~14 |
| Alkyl Chain -(CH₂)₁₆- | 20 - 35 |
| Carbon adjacent to Sulphate (-CH₂-OSO₃⁻) | 65 - 70 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of ammonium octadecyl sulphate would exhibit characteristic absorption bands corresponding to its distinct structural components.
The long octadecyl chain is identified by strong, sharp absorption bands corresponding to the C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups. These typically appear in the region of 2850-2960 cm⁻¹. C-H bending vibrations for these groups are also observed at approximately 1465 cm⁻¹ and 1375 cm⁻¹.
The sulphate group is the most prominent feature. The asymmetric S=O stretching vibration gives rise to a very strong and broad absorption band typically found between 1210-1260 cm⁻¹. The symmetric S=O stretching appears as a strong band in the 1030-1060 cm⁻¹ region. The C-O-S ester linkage is identified by a characteristic C-O stretching vibration, usually located around 800-850 cm⁻¹.
The ammonium cation (NH₄⁺) is characterized by a broad N-H stretching band in the region of 3000-3300 cm⁻¹ and an N-H bending (asymmetric) vibration around 1400-1450 cm⁻¹. The presence of these key absorption bands provides definitive evidence for the chemical structure of ammonium octadecyl sulphate.
Interactive Data Table: Characteristic FTIR Absorption Bands for Ammonium Octadecyl Sulphate
Click on a functional group to highlight its characteristic absorption regions in the table.
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
| Alkyl Chain (C-H) | Stretching | 2850 - 2960 | Strong, Sharp |
| Alkyl Chain (C-H) | Bending | 1375 - 1465 | Medium |
| Sulphate (S=O) | Asymmetric Stretching | 1210 - 1260 | Very Strong, Broad |
| Sulphate (S=O) | Symmetric Stretching | 1030 - 1060 | Strong |
| Sulphate Ester (C-O) | Stretching | 800 - 850 | Medium-Strong |
| Ammonium (N-H) | Stretching | 3000 - 3300 | Strong, Broad |
| Ammonium (N-H) | Bending | 1400 - 1450 | Medium, Broad |
Mass Spectrometry (MS) for Molecular Mass and Fragment Identification
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular mass of ammonium octadecyl sulphate and to deduce its structure through fragmentation analysis.
Using a soft ionization technique like Electrospray Ionization (ESI), the intact octadecyl sulphate anion can be readily observed in negative ion mode. The expected monoisotopic mass for the [C₁₈H₃₇O₄S]⁻ ion would be approximately 349.24 m/z. High-resolution mass spectrometry (HRMS) can measure this mass with very high accuracy, allowing for the unambiguous determination of the elemental formula.
In positive ion mode, the ammonium cation (NH₄⁺) would be observed at an m/z of 18.03. However, it is often more informative to analyze the molecule in negative ion mode to characterize the alkyl sulphate structure.
Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., m/z 349.24) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. For the octadecyl sulphate anion, characteristic fragmentation would involve the cleavage of the C-O bond, leading to the formation of a sulphate radical anion ([SO₄]⁻˙, m/z 96) or a hydrogen sulphate anion ([HSO₄]⁻, m/z 97), along with fragments corresponding to the loss of SO₃ (m/z 80). The fragmentation of the alkyl chain itself can also occur, leading to a series of smaller alkyl fragments.
Raman Microspectroscopy and Optical Photothermal Infrared (O-PTIR) Spectroscopy for Surface Analysis
Raman microspectroscopy and Optical Photothermal Infrared (O-PTIR) spectroscopy are advanced techniques that provide chemical information with high spatial resolution, making them ideal for surface analysis of materials containing ammonium octadecyl sulphate.
Raman Microspectroscopy: This technique relies on the inelastic scattering of monochromatic light. While the sulphate group is a relatively weak Raman scatterer, the C-H stretching modes of the octadecyl chain (2800-3000 cm⁻¹) and the C-C skeletal modes (~1000-1200 cm⁻¹) provide a strong Raman signal. This allows for the mapping of the distribution of the surfactant on a surface, for instance, in studies of surface adsorption, film formation, or residue analysis.
O-PTIR Spectroscopy: O-PTIR is a novel technique that combines the spatial resolution of Raman with the rich chemical information of infrared spectroscopy. It overcomes the diffraction limit of conventional FTIR, allowing for nanoscale chemical imaging. O-PTIR can be used to acquire IR spectra from sub-micron regions of a surface. This would be particularly useful for analyzing the orientation and conformation of ammonium octadecyl sulphate molecules in thin films or at interfaces, by probing the strong IR absorption bands of the sulphate and alkyl functional groups with high spatial precision.
Chromatographic Separations and Detection Strategies
Chromatography is indispensable for separating ammonium octadecyl sulphate from complex matrices and for its sensitive detection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Trace Analysis
For the detection and quantification of ammonium octadecyl sulphate at trace levels, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the powerful separation capabilities of LC with the high sensitivity and selectivity of MS/MS.
Method Development: A typical LC method would involve reversed-phase chromatography, using a C18 column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as ammonium acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure the efficient elution of the highly hydrophobic octadecyl sulphate anion.
Detection: The detection is performed using a mass spectrometer, typically a triple quadrupole (QqQ) instrument, operating in Multiple Reaction Monitoring (MRM) mode. For the octadecyl sulphate anion, the mass spectrometer would be set to monitor the transition from the precursor ion (m/z 349.2) to one or more specific product ions generated through CID (e.g., m/z 97 for [HSO₄]⁻). This precursor-to-product ion transition is highly specific to the target analyte, effectively eliminating interferences from the sample matrix and providing exceptional sensitivity and selectivity. This allows for reliable quantification of ammonium octadecyl sulphate at parts-per-billion (ppb) or even lower concentrations in complex environmental or biological samples.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture, making it highly suitable for assessing the purity of ammonium octadecyl sulphate. The method's high resolution and accuracy are indispensable for quality control in industrial and pharmaceutical applications. For surfactant analysis, reverse-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase.
The separation of ionic surfactants like ammonium octadecyl sulphate can be challenging due to their amphiphilic nature. However, techniques such as ion-pair chromatography can be employed. In this method, an ion-pairing reagent is added to the mobile phase, forming a neutral complex with the ionic analyte, which can then be retained and separated on a reverse-phase column. For instance, the addition of ammonium sulfate (B86663) to the mobile phase has been shown to enable the retention of steroid sulfates on octadecyl silica (B1680970) packings, a principle applicable to other long-chain sulfates.
Purity analysis by HPLC involves quantifying the main ammonium octadecyl sulphate peak relative to any impurity peaks. The linearity of the detector response is established across a range of concentrations to ensure accurate quantification. A validated HPLC method provides a reliable and rapid tool for routine quality control of the compound.
Table 1: Illustrative HPLC Parameters for Surfactant Analysis
| Parameter | Typical Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., 3.9 x 300 mm) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds from the column. |
| Ion-Pair Reagent | e.g., Tetrabutylammonium phosphate | Enhances retention of ionic analytes. |
| Flow Rate | 1.0 - 2.0 mL/min | Controls the speed of the separation. |
| Detection | UV (if chromophore present), ELSD, CAD, or Suppressed Conductivity | Quantifies the separated components. |
| Column Temperature | 30-40 °C | Ensures reproducible retention times. |
Suppressed Conductivity Detection in Surfactant Analysis
For ionic surfactants like ammonium octadecyl sulphate that lack a significant UV chromophore, suppressed conductivity detection offers a sensitive and selective alternative. This detection method is a cornerstone of ion chromatography and is highly effective for quantifying ionic species. The primary advantage of suppression is its ability to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte.
The process involves a suppressor device placed after the analytical column but before the detector. This device chemically alters the eluent to a less conductive form. For example, if a sodium carbonate eluent is used for anion analysis, the suppressor exchanges the sodium ions for hydrogen ions, converting the eluent to weakly conductive carbonic acid. Simultaneously, the counter-ion of the analyte (in this case, ammonium) is exchanged for a hydrogen ion, converting the analyte into its highly conductive acid form (octadecyl sulfuric acid), which enhances the detection signal.
This technique provides excellent sensitivity, allowing for detection at parts-per-billion (ppb) levels, and selectivity for ionic compounds, making it an economical and powerful method for analyzing ammonium octadecyl sulphate in various matrices.
Table 2: Comparison of Suppressed vs. Non-Suppressed Conductivity Detection
| Feature | Suppressed Conductivity | Non-Suppressed Conductivity |
| Background Signal | Very low (<1 μS) | High (e.g., 600-800 µS/cm) |
| Sensitivity | High (ppb levels) | Low (ppm levels) |
| Principle | Chemically reduces eluent conductivity and enhances analyte conductivity. | Measures the difference in conductivity between the eluent and the analyte band. |
| System Complexity | Requires a suppressor device. | Simpler system ("single column IC"). |
| Applications | Trace-level analysis of ionic species. | Analysis of high-concentration samples. |
Scattering and Microscopic Techniques for Aggregation State Characterization
Small-Angle Neutron Scattering (SANS) for Micelle Structure and Size
Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure, shape, and size of surfactant aggregates like micelles at a mesoscopic scale (1-100 nm). The method involves directing a beam of neutrons at a sample and analyzing the elastically scattered neutrons at small angles. SANS is particularly well-suited for studying micellar solutions because it can provide detailed information about the shape and size of micelles and the interactions between them.
A key advantage of SANS is the ability to use contrast variation. By using a deuterated solvent such as D₂O, the scattering contrast between the hydrogen-rich hydrocarbon core of the ammonium octadecyl sulphate micelles and the solvent is significantly enhanced. This is because hydrogen and its isotope deuterium (B1214612) have very different neutron scattering lengths. The resulting scattering data can be analyzed using models, such as the Hayter and Penfold model for macro-ion solutions, to determine key structural parameters. These parameters include the micelle aggregation number (the number of surfactant molecules per micelle), the shape (spherical, ellipsoidal, or cylindrical), and the dimensions of the micellar core and solvated shell.
Table 3: Typical Micellar Parameters Determined by SANS for an Anionic Surfactant
| Parameter | Description | Example Value Range |
| Aggregation Number (N) | Average number of surfactant monomers per micelle. | 50 - 100 |
| Micelle Core Radius (Rc) | Radius of the hydrophobic core. | 1.5 - 2.5 nm |
| Shape | Overall geometry of the micelle. | Spherical or Ellipsoidal |
| Fractional Charge (α) | The effective charge of the micelle after counter-ion binding. | 0.2 - 0.5 |
Dynamic Light Scattering (DLS) for Particle and Micelle Sizing
Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution of particles and micelles in suspension. The technique works by illuminating the sample with a laser and measuring the time-dependent fluctuations in the intensity of the scattered light. These fluctuations arise from the random Brownian motion of the particles; smaller particles diffuse more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations.
By analyzing these intensity fluctuations with an autocorrelator, the translational diffusion coefficient (D) of the particles can be determined. The hydrodynamic diameter (d_H) of the micelles is then calculated using the Stokes-Einstein equation, which relates the diffusion coefficient to the temperature and viscosity of the medium. DLS provides the mean particle size (often reported as the Z-average diameter) and an estimate of the width of the size distribution, known as the Polydispersity Index (PDI). The technique is highly sensitive to the presence of small numbers of large aggregates and is valuable for studying how factors like concentration, temperature, and ionic strength influence micelle size.
Table 4: DLS Results for a Surfactant at Various Concentrations
| Surfactant Concentration | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |
| 10 mM | 4.5 | 0.15 |
| 50 mM | 4.2 | 0.12 |
| 100 mM | 4.1 | 0.11 |
| 200 mM | 4.0 | 0.10 |
Note: Data is illustrative. A decrease in apparent size with increasing concentration for ionic surfactants can result from increased inter-micellar charge repulsion, which increases the measured diffusion speed.
Pulsed-Gradient Spin-Echo Nuclear Magnetic Resonance (PGSE-NMR) for Diffusion Coefficients
Pulsed-Gradient Spin-Echo Nuclear Magnetic Resonance (PGSE-NMR) is a powerful method for measuring the translational self-diffusion coefficients of molecules. The technique is particularly useful for complex fluids like surfactant solutions because it can simultaneously measure the diffusion of different species (e.g., surfactant monomers, micelles, and solvent molecules) in the same sample, provided they have distinct NMR signals.
The PGSE experiment utilizes a pair of magnetic field gradient pulses within an NMR spin-echo sequence. The first pulse spatially encodes the position of the nuclei, and the second pulse, after a defined diffusion time (Δ), decodes this information. If molecules have moved due to diffusion during this time, the NMR signal will be attenuated. The degree of this attenuation is related to the diffusion coefficient (D) through the Stejskal-Tanner equation. By varying the gradient strength and observing the signal decay, a precise value for D can be calculated. For ammonium octadecyl sulphate, PGSE-NMR can distinguish the faster diffusion of individual monomers from the much slower diffusion of the larger micellar aggregates, providing insights into aggregation state and dynamics.
Table 5: Representative Diffusion Coefficients in a Surfactant Solution Measured by PGSE-NMR
| Species | Typical Diffusion Coefficient (D) at 25°C (m²/s) | Description |
| Surfactant Monomer | ~5 x 10⁻¹⁰ | Represents free, unaggregated surfactant molecules. |
| Surfactant Micelle | ~6 x 10⁻¹¹ | Represents the larger, slower-moving aggregated structure. |
| Water (Solvent) | ~2.3 x 10⁻⁹ | Reference for unrestricted diffusion in the medium. |
Scanning Electron Microscopy (SEM) for Surface Morphology of Treated Materials
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to analyze the surface morphology and topography of solid materials. While SEM does not visualize micelles in solution, it is an invaluable tool for characterizing the effect of an ammonium octadecyl sulphate solution on the surface of a treated material. The surfactant's properties—such as wetting, cleaning, or surface modification—can induce physical and chemical changes on a substrate that are readily observable with SEM.
The technique works by scanning a focused beam of electrons onto the surface of a sample. The interactions between the electrons and the sample's atoms produce various signals, primarily secondary electrons, which are collected to form a high-magnification image of the surface. For instance, SEM can be used to visualize how the treatment with an ammonium octadecyl sulphate solution alters the surface of textile fibers, metal, or mineral particles. It can reveal the deposition of a surfactant layer, changes in surface roughness, etching effects, or the dispersion of particles on a surface. The crystal morphology of solid ammonium octadecyl sulphate can also be examined.
Table 6: Potential Surface Changes Observable by SEM After Surfactant Treatment
| Material Substrate | Potential Effect of Ammonium Octadecyl Sulphate Treatment | Information Gained from SEM |
| Textile Fibers | Adsorption of surfactant, altering fiber smoothness or coating. | Visualization of surface coating, changes in fiber texture. |
| Mineral Particles | Modification of surface hydrophobicity, affecting particle aggregation. | Observation of particle dispersion or agglomeration. |
| Metal Surface | Formation of a protective or corrosive layer. | Imaging of film formation, pitting, or changes in grain structure. |
| Glass Slide | Deposition of dried surfactant crystals from solution. | Characterization of crystal habit, size, and distribution. |
Surface Potential and Electrokinetic Characterization (Zeta Potential)
The surface potential and electrokinetic behavior of surfactants in solution are critical parameters that govern interfacial phenomena, including adsorption, micellization, and the stability of colloidal dispersions like emulsions and suspensions. The key indicator for this behavior is the zeta potential (ζ-potential).
Theoretical Framework for Ammonium Octadecyl Sulphate
Ammonium octadecyl sulphate is an anionic surfactant. When dispersed in an aqueous medium, the sulphate headgroup imparts a negative charge to the molecule's surface. This charge arises from the dissociation of the ammonium sulphate group, leaving a negatively charged octadecyl sulphate ion (C₁₈H₃₇OSO₃⁻) and an ammonium counter-ion (NH₄⁺).
The negatively charged surfactant ions will adsorb at interfaces (e.g., oil-water, air-water, or solid-liquid), creating a net negative surface charge. This surface charge attracts counter-ions from the bulk solution, leading to the formation of an electrical double layer (EDL). The zeta potential is the electric potential at the slipping plane, which is the boundary separating the layer of ions bound to the surface from the mobile ions in the bulk liquid.
For an anionic surfactant like ammonium octadecyl sulphate, the following behaviors are theoretically expected:
Negative Zeta Potential: Dispersions containing ammonium octadecyl sulphate micelles, or particles coated with the surfactant, would exhibit a negative zeta potential due to the adsorption of the C₁₈H₃₇OSO₃⁻ anion. Studies on the closely related sodium octadecyl sulfate have confirmed that it induces a negative zeta potential on the surfaces of metal oxides.
Influence on Stability: The magnitude of the zeta potential is a primary indicator of the stability of a colloidal system. A higher absolute zeta potential (typically > ±30 mV) results in strong electrostatic repulsion between particles, which prevents aggregation and enhances the stability of the dispersion. Conversely, a low zeta potential suggests weaker repulsion, making the system prone to flocculation and instability.
Effect of pH: The pH of the solution can influence the surface charge and, consequently, the zeta potential. For anionic surfactants, the negative charge is generally maintained over a wide pH range. In highly acidic conditions, a decrease in the magnitude of the negative zeta potential might be observed due to the increased concentration of positive ions (H⁺) compressing the electrical double layer.
Effect of Concentration: As the concentration of ammonium octadecyl sulphate increases, the adsorption at interfaces becomes more pronounced, typically leading to a more negative zeta potential up to a certain saturation point, often related to the critical micelle concentration (CMC).
Research Findings
As stated, specific research studies providing quantitative data (e.g., zeta potential values in mV under varying pH, concentration, or temperature) for ammonium octadecyl sulphate could not be identified in the reviewed literature. Research on similar compounds, such as sodium octadecyl sulfate and ammonium dodecyl sulfate (a C12 analogue), shows that long-chain alkyl sulfates are effective at imparting a negative surface charge. For instance, sodium octadecyl sulfate has been shown to be more efficient than shorter-chain sulfates like sodium dodecyl sulfate (SDS) in shifting the zeta potential of titania to more negative values.
Without direct experimental data, a data table for ammonium octadecyl sulphate cannot be generated. Further empirical research is required to characterize its specific electrokinetic properties.
Theoretical and Computational Chemistry Approaches
Molecular Dynamics (MD) Simulations of Interfacial Behavior
Molecular Dynamics (MD) simulations are a cornerstone of computational studies on surfactants, providing a dynamic view of molecular arrangements at interfaces such as air-water or oil-water. For long-chain alkyl sulfates, these simulations reveal how individual molecules orient themselves to minimize free energy, with the hydrophobic octadecyl tail avoiding the aqueous phase and the polar ammonium (B1175870) sulphate headgroup remaining hydrated.
While direct MD simulation studies specifically on ammonium octadecyl sulphate are not extensively documented, research on analogous systems like sodium dodecyl sulfate (B86663) (SDS) provides a framework for understanding its behavior. Simulations typically employ force fields such as CHARMM, OPLS-AA, and GROMOS to model the interatomic forces. These studies analyze several structural and dynamic properties:
Density Profiles: These profiles show the distribution of surfactant, water, and counter-ions perpendicular to the interface, revealing the structure of the adsorbed monolayer.
Molecular Orientation: The tilt angle of the alkyl chains with respect to the interface normal is calculated to determine the degree of ordering. Longer chains like octadecyl are expected to exhibit a higher degree of order compared to shorter chains.
Radial Distribution Functions (RDFs): RDFs are used to analyze the local structure, for instance, the hydration of the sulfate headgroup and the binding of the ammonium counter-ion.
Phase Behavior: At different surface coverages and temperatures, surfactants can exist in various phases at the interface, such as gaseous, liquid-expanded, and condensed phases. MD simulations can capture these temperature-dependent phase transitions.
For ammonium octadecyl sulphate, the longer C18 tail would lead to stronger van der Waals interactions between chains, promoting a more ordered and condensed monolayer at the interface compared to its shorter-chain counterparts. The behavior of the ammonium (NH₄⁺) counter-ion, in contrast to a simple ion like sodium (Na⁺), would also influence the interfacial structure due to its size, shape, and potential for hydrogen bonding.
Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanisms and Intermolecular Interactions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate electronic structure, reaction pathways, and the nature of non-covalent interactions with high accuracy. These methods are crucial for understanding the reactivity of the sulphate headgroup and its interactions with the surrounding environment.
Reaction Mechanisms: A key application of DFT is in studying the hydrolysis of sulfate esters. Computational studies on the alkaline hydrolysis of analogous diaryl sulfate diesters suggest that the reaction proceeds through a concerted pathway with a loose, dissociative-like transition state. This means there is minimal bond formation with the incoming nucleophile (e.g., a hydroxide (B78521) ion) and significant bond cleavage to the leaving group in the transition state. Such calculations provide activation free energies and kinetic isotope effects that can be compared with experimental data to validate the proposed mechanism.
Intermolecular Interactions: DFT is also used to characterize the non-covalent forces that govern the behavior of ammonium octadecyl sulphate. This includes:
Hydrogen Bonding: Analyzing the hydrogen bonds between the sulfate headgroup's oxygen atoms, the ammonium counter-ion, and surrounding water molecules.
Ion-Pairing: Quantifying the interaction energy between the negatively charged sulfate headgroup and the positively charged ammonium cation.
Van der Waals Forces: Understanding the dispersion forces between the long octadecyl chains, which are critical for self-assembly and monolayer stability.
These quantum calculations provide parameters and a fundamental understanding that can be used to refine the force fields employed in larger-scale MD simulations.
Modeling of Self-Assembly and Adsorption Phenomena
The aggregation of surfactant molecules into structures like micelles and their adsorption onto surfaces are mesoscale phenomena that are often too large or occur over too long a timescale for all-atom MD simulations. Therefore, coarse-grained (CG) modeling techniques are frequently used.
Coarse-Grained Simulations: In CG models, groups of atoms (e.g., a few methylene (B1212753) units of the alkyl tail, or the entire headgroup) are represented as single "beads". This reduction in the number of degrees of freedom allows for the simulation of larger systems over longer timescales. Methods like Dissipative Particle Dynamics (DPD) are particularly effective for modeling the self-assembly of surfactants into micelles and vesicles. CG simulations on ammonium-based surfactants have shown that monomers first rapidly form small aggregates, which then merge or grow to form larger structures like spherical or worm-like micelles and vesicles.
Adsorption Modeling: The adsorption of surfactants onto solid surfaces is critical in many applications. This process is often modeled using adsorption isotherms, which relate the concentration of the surfactant in the solution to the amount adsorbed on the surface at equilibrium. The Langmuir model is a common choice, assuming a monolayer of adsorbate on a homogeneous surface. The model is described by the equation:
Qe = (QmKLCe) / (1 + KLCe)
Where Qe is the equilibrium adsorption capacity, Ce is the equilibrium concentration of the surfactant, Qm is the maximum adsorption capacity, and KL is the Langmuir constant related to the adsorption energy. Computational simulations can be used to determine these parameters and validate the applicability of such models to specific surfactant-surface systems.
Prediction of Microscopic Structures and Thermodynamic Parameters
A significant goal of computational chemistry is the in silico prediction of the macroscopic properties of surfactants from their molecular structure. This includes predicting the microscopic details of self-assembled structures and the thermodynamic driving forces behind their formation.
Prediction of Microscopic Structures: Computational models can predict key structural parameters of micelles, such as:
Aggregation Number (Nagg): The average number of surfactant molecules in a micelle.
Micelle Shape: Whether the micelles are spherical, rod-like (cylindrical), or form larger bilayer structures. Simulations show that for many surfactants, micelles transition from spherical to cylindrical shapes as the concentration increases.
Degree of Counter-ion Binding: The fraction of counter-ions that are closely associated with the micelle surface.
Prediction of Thermodynamic Parameters: The thermodynamics of micellization can be calculated from simulations or molecular thermodynamic models. Key parameters include:
Gibbs Free Energy of Micellization (ΔG°mic): Indicates the spontaneity of the process.
Enthalpy of Micellization (ΔH°mic): The heat change associated with micelle formation.
Entropy of Micellization (ΔS°mic): The change in disorder, largely driven by the hydrophobic effect.
These parameters can be derived by studying the temperature dependence of the Critical Micelle Concentration (CMC).
The table below shows experimental thermodynamic data for the micellization of Sodium Dodecyl Sulfate (SDS), a related anionic surfactant, illustrating the typical values and their temperature dependence.
| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
|---|---|---|---|
| 284 | -27.4 | -6.9 | 20.5 |
| 298 | -28.5 | -1.7 | 26.8 |
| 313 | -29.9 | 3.8 | 33.7 |
| 323 | -31.3 | 7.1 | 38.4 |
Data adapted from an undergraduate laboratory experiment on Sodium Dodecyl Sulfate (SDS) micellization. This data is illustrative for a C12 alkyl sulfate and values would differ for a C18 chain.
Furthermore, modern machine learning techniques, such as Graph Convolutional Networks (GCNs), are being developed to predict surfactant properties like the CMC directly from the molecular graph, offering a rapid alternative to more computationally intensive simulations. These models learn the relationships between molecular structure—such as tail length, headgroup polarity, and branching—and the resulting physicochemical properties.
Environmental Research Aspects and Sustainable Chemistry
Environmental Fate and Transport Studies (excluding ecotoxicity and human exposure)
The environmental persistence of surfactants like ammonium (B1175870) octadecyl sulphate is a key area of research. Alkyl sulphates, as a class of anionic surfactants, are generally known for their ready biodegradability in various environmental compartments. The biodegradation process is primarily carried out by microorganisms, which utilize the alkyl sulphate as a carbon and energy source.
The primary mechanism for the aerobic biodegradation of linear primary alkyl sulphates, such as octadecyl sulphate, is initiated by enzymes called alkylsulphatases. These enzymes catalyze the hydrolysis of the sulphate ester bond, releasing the corresponding long-chain alcohol (in this case, 1-octadecanol) and an inorganic sulphate ion. This initial step is crucial as it removes the polar sulphate group, allowing the resulting alcohol to be more readily assimilated by the microbial cell.
Following the initial hydrolysis, the liberated long-chain alcohol undergoes oxidation. This process is typically initiated by an alcohol dehydrogenase, which converts the alcohol to an aldehyde. Subsequently, an aldehyde dehydrogenase further oxidizes the aldehyde to a carboxylic acid (octadecanoic acid). This fatty acid then enters the central metabolic pathway of β-oxidation, where it is sequentially broken down into two-carbon units in the form of acetyl-CoA. The acetyl-CoA then enters the citric acid cycle, leading to the complete mineralization of the alkyl chain to carbon dioxide and water.
The biodegradation of branched alkyl sulphates also occurs readily, challenging earlier assumptions about their persistence. While the fundamental mechanism involving alkylsulphatases is similar, the presence of branching in the alkyl chain can sometimes necessitate the involvement of specialized enzymes to handle the branched structures. However, studies have shown that even surfactants with 2-alkyl branches are rapidly and completely biodegraded.
Under anaerobic conditions, the biodegradation of surfactants can be slower and follow different pathways. While alkyl sulphates are generally considered biodegradable under both aerobic and anaerobic conditions, the absence of oxygen necessitates alternative electron acceptors for microbial respiration.
Table 1: Key Enzymes in the Aerobic Biodegradation of Linear Alkyl Sulphates
In soil and aquatic environments, the transport and fate of ammonium octadecyl sulphate are influenced by several attenuation processes. These processes, which reduce the concentration and mobility of the compound in the environment, include sorption to solids and the transformation of its constituent ions.
Cation Exchange of the Alkyl Sulphate Anion:
While the octadecyl sulphate portion of the molecule is an anion, its interaction with soil and sediment particles is significant. The long hydrophobic alkyl chain can lead to strong adsorption onto organic matter and mineral surfaces through hydrophobic interactions. Additionally, in some cases, anionic surfactants can interact with positively charged sites on clay minerals, although this is less predominant than cation exchange. The sorption of long-chain alkyl sulphates to wastewater solids has been observed to be rapid and extensive.
Nitrification of the Ammonium Cation:
The ammonium (NH₄⁺) counter-ion of the surfactant is subject to microbial transformation, primarily through the process of nitrification. Nitrification is a two-step aerobic process carried out by distinct groups of autotrophic bacteria and archaea.
Ammonia (B1221849) Oxidation: In the first step, ammonia-oxidizing bacteria (AOB) and archaea (AOA) oxidize ammonium to nitrite (B80452) (NO₂⁻).
Nitrite Oxidation: In the second step, nitrite-oxidizing bacteria (NOB) rapidly oxidize the nitrite to nitrate (B79036) (NO₃⁻).
Table 2: Factors Influencing Nitrification of Ammonium in Soil
Research on Remediation and Pollution Control Strategies
The surfactant properties of ammonium octadecyl sulphate lend themselves to potential applications in environmental remediation, particularly in the extraction of heavy metals from contaminated media. Surfactants can enhance the desorption and solubilization of metals from soil and sediment matrices, thereby facilitating their removal. The use of ammonium-based compounds in conjunction with chelating agents has been explored for the extraction of heavy metals. For instance, ammonium acetate (B1210297) buffer is a common extractant used to determine the mobile and exchangeable fractions of heavy metals in soil. The ammonium ions can participate in cation exchange reactions, displacing bound metal ions from soil particles.
In the context of waste management, ammonium sulphate, a related compound, is recovered from various industrial and agricultural waste streams. This recovered ammonium sulphate can be repurposed as a fertilizer, contributing to a circular economy approach. While not a direct application of ammonium octadecyl sulphate, this highlights the potential for valorizing ammonium-containing waste streams.
Ammonium sulphate has been investigated for its role in suppressing the formation of organic pollutants in industrial processes. Research has shown that ammonium sulphate can inhibit the formation of organic free radicals, which are key intermediates in the generation of many pollutants. It is proposed that ammonium sulphate can occupy the active sites of metal catalysts that promote the formation of these pollutants and can also directly inhibit the free radical intermediates.
The application of ammonium octadecyl sulphate in the mitigation of organic pollutants in industrial effluents could leverage its surfactant properties. Surfactants are known to interact with organic molecules, and this can be exploited for their removal from wastewater. For instance, surfactants can be used in micellar-enhanced ultrafiltration (MEUF), where organic pollutants partition into surfactant micelles, which are then retained by an ultrafiltration membrane. The long alkyl chain of octadecyl sulphate would favor the formation of micelles at relatively low concentrations, making it potentially effective for sequestering hydrophobic organic pollutants.
Sustainable Synthesis and Life Cycle Assessment Research Methodologies
The principles of sustainable chemistry are increasingly being applied to the production of surfactants. Research in this area focuses on developing synthesis routes that utilize renewable feedstocks, reduce energy consumption, and minimize waste generation. For alkyl sulphates, this could involve the use of fatty alcohols derived from plant oils or other biological sources as the starting material for the alkyl chain.
Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal. LCA studies have been conducted for various surfactants, providing insights into their environmental footprint. A typical LCA for a surfactant like ammonium octadecyl sulphate would involve several key stages:
Goal and Scope Definition: This stage defines the purpose of the study, the functional unit (e.g., 1 kg of surfactant produced), and the system boundaries (e.g., cradle-to-gate or cradle-to-grave).
Life Cycle Inventory (LCI): This involves compiling data on all the inputs (raw materials, energy) and outputs (products, emissions, waste) for each stage of the life cycle.
Life Cycle Impact Assessment (LCIA): The LCI data is then used to evaluate the potential environmental impacts, such as global warming potential, acidification, and ecotoxicity.
Table 3: Compound Names Mentioned in the Article
Advanced Industrial and Technological Research Applications Non Clinical
Enhanced Oil Recovery (EOR) Formulations and Performance Evaluation
Surfactant flooding is a critical chemical EOR method designed to recover residual oil trapped in reservoirs after primary and secondary recovery stages. The fundamental mechanism involves injecting a surfactant solution to drastically reduce the interfacial tension (IFT) between oil and water, thereby mobilizing trapped oil droplets. Anionic surfactants, such as alkyl sulphates, are particularly studied for these applications, especially in sandstone reservoirs, due to their effectiveness and interaction with the rock surface.
The performance of a surfactant like ammonium (B1175870) octadecyl sulphate in EOR is evaluated based on its ability to lower IFT to ultra-low levels (typically <10⁻² mN/m), its stability under harsh reservoir conditions (high temperature and salinity), and its ability to form a stable microemulsion that helps solubilize the oil. The long C18 chain of ammonium octadecyl sulphate provides the necessary hydrophobicity to effectively interact with crude oil, while the sulphate head group imparts aqueous solubility and anionic charge. Research on similar alcohol propoxy sulfates and internal olefin sulfonates has shown that optimizing the surfactant structure is key to achieving high oil recovery with low surfactant adsorption onto the reservoir rock.
Core flooding tests are the standard laboratory method for evaluating the performance of EOR surfactant formulations. In these tests, a slug of the surfactant solution is injected into a core sample saturated with oil and brine, simulating reservoir conditions. The amount of additional oil produced is measured to determine the recovery efficiency.
Table 1: Performance Evaluation Parameters for EOR Surfactants
| Parameter | Desired Outcome | Significance in EOR |
|---|---|---|
| Interfacial Tension (IFT) | Ultra-low (<10⁻² mN/m) | Mobilizes trapped oil by reducing capillary forces. |
| Critical Micelle Concentration (CMC) | Low | Reduces the amount of surfactant needed to be effective. |
| Salinity Tolerance | High | Ensures stability and effectiveness in high-brine reservoirs. |
| Thermal Stability | High | Maintains chemical integrity in high-temperature reservoirs. |
| Surfactant Adsorption | Low | Minimizes loss of chemical to the reservoir rock, improving economic viability. |
Advanced Materials Science Applications (e.g., polymer colloids synthesis, coatings)
In materials science, surfactants play a crucial role as stabilizers, emulsifiers, and dispersing agents. Ammonium octadecyl sulphate, with its amphipathic nature, is applicable in the synthesis of polymer colloids and the formulation of advanced coatings.
Polymer Colloids Synthesis: Emulsion polymerization is a widely used technique to produce polymer colloids, or latexes, which are stable dispersions of polymer particles in water. Surfactants are essential in this process for several functions: they facilitate the emulsification of water-insoluble monomers, form micelles that serve as the primary loci for polymerization, and stabilize the growing polymer particles to prevent coagulation.
The choice of surfactant significantly impacts the final properties of the polymer colloid, including particle size, size distribution, and stability. Anionic surfactants with long alkyl chains, such as sodium octadecyl sulfate (B86663), have been shown to be highly effective in producing monodisperse polymer nanoparticles smaller than 50 nm. The long octadecyl chain of ammonium octadecyl sulphate would similarly provide strong anchoring to the polymer particles, while the ammonium sulphate head group ensures electrostatic stabilization in the aqueous phase. Using such surfactants can lead to latexes with high stability, which is crucial for their application in paints, adhesives, and textiles.
Coatings: In the coatings industry, surfactants are multifunctional additives that act as wetting agents, dispersants, and emulsifiers. Ammonium octadecyl sulphate can function as an effective emulsifier for building waterproof coatings and as a dispersing agent for pigments. Proper dispersion of pigments is essential for achieving desired properties like color strength, gloss, and hiding power. The surfactant adsorbs onto the surface of pigment particles, preventing them from agglomerating through electrostatic and steric hindrance.
Furthermore, certain ammonium salts are used to enhance the adhesion of coatings to metal surfaces and improve corrosion resistance. The long alkyl chain can create a hydrophobic barrier, while the polar head group interacts with the substrate or pigment.
Table 2: Role of Ammonium Octadecyl Sulphate in Materials Science Applications
| Application | Function | Key Benefit |
|---|---|---|
| Emulsion Polymerization | Emulsifier, Stabilizer | Formation of stable, monodisperse polymer nanoparticles. |
| Waterproof Coatings | Emulsifier | Creates stable emulsions of asphalt (B605645) or synthetic rubber. |
| Pigment Dispersion | Dispersing Agent | Prevents pigment agglomeration, improving color and stability. |
Separation Science and Purification Processes
While ammonium octadecyl sulphate is a surfactant, its name evokes the widely used technique of ammonium sulfate precipitation for protein purification. Understanding the principles of the latter provides a framework for discussing the distinct potential roles of alkyl sulphate surfactants in separation science.
Principles of Ammonium Sulfate Precipitation ("Salting Out"): Ammonium sulfate is extensively used for the fractional precipitation of proteins. This process, known as "salting out," relies on the principle of altering protein solubility at very high salt concentrations. In an aqueous solution, proteins are solubilized by forming hydrogen bonds with water molecules via their polar surface residues. When a high concentration of a salt like ammonium sulfate is added, the salt ions sequester water molecules to become hydrated. This reduces the amount of water available to interact with the proteins. Consequently, protein-protein hydrophobic interactions become more favorable, leading to protein aggregation and precipitation. Proteins precipitate at different salt concentrations based on their size, hydrophobicity, and surface charge, allowing for their separation. This method is non-denaturing and is a common initial step in protein purification.
Potential Role of Ammonium Octadecyl Sulphate in Separation Processes: Ammonium octadecyl sulphate, as a surfactant, interacts with proteins through a fundamentally different mechanism than the salting-out effect of ammonium sulfate. Long-chain alkyl sulphates, like the well-studied sodium dodecyl sulfate (SDS), are known to be strong denaturants. They interact with proteins primarily through hydrophobic interactions between their alkyl tails and the nonpolar regions of the protein, as well as electrostatic interactions.
This binding disrupts the native protein structure, leading to unfolding. This property is exploited in techniques like SDS-PAGE (polyacrylamide gel electrophoresis), where the surfactant binds uniformly to proteins, imparting a large negative charge and allowing for separation based almost exclusively on molecular weight. Therefore, while ammonium sulfate precipitates proteins by altering solvent properties, ammonium octadecyl sulphate would be expected to solubilize and denature them by direct binding, a principle used in electrophoretic separations or for solubilizing membrane proteins. A related compound, trimethyl (octadecyl) ammonium methyl sulphate, has been noted for its use as a protein flocculant in the biopharmaceutical industry.
Table 3: Comparison of Separation Principles
| Feature | Ammonium Sulfate ("Salting Out") | Ammonium Octadecyl Sulphate (Surfactant Action) |
|---|---|---|
| Primary Mechanism | Reduces protein solubility by competing for water (preferential hydration). | Binds directly to proteins via hydrophobic and electrostatic interactions. |
| Effect on Protein | Precipitates protein in its native or near-native state. | Typically denatures and unfolds the protein, forming protein-surfactant complexes. |
| Concentration | Very high concentrations required (e.g., 40-50% saturation). | Effective at or above its critical micelle concentration (CMC). |
| Primary Application | Bulk protein precipitation and fractionation. | Solubilization of membrane proteins, electrophoretic separations (e.g., SDS-PAGE). |
Mining and Extractive Metallurgy Research
In mining and extractive metallurgy, surfactants are employed as flotation collectors and as agents in solvent extraction and leaching processes. The specific chemical structure of ammonium octadecyl sulphate makes it a candidate for these applications, particularly in mineral beneficiation and the recovery of rare earth elements (REEs).
Mineral Beneficiation: Froth flotation is a primary method for concentrating valuable minerals from ores. The process involves selectively rendering the surface of a target mineral hydrophobic using a chemical called a collector. The hydrophobic particles then attach to air bubbles and are floated to the surface for collection. Cationic collectors, such as long-chain amines (e.g., octadecyl amine), are commonly used for floating silica (B1680970) from iron ore (reverse flotation) or for floating minerals like smithsonite.
As an anionic surfactant, ammonium octadecyl sulphate would function as a collector for positively charged mineral surfaces or for minerals that can be activated to interact with an anionic head group. For instance, research has shown that ammonium dodecylsulfate, a shorter-chain analogue, can serve as a selective collector for lepidolite (B1170510) (a lithium-bearing mica) from feldspar (B12085585) and quartz. The long octadecyl chain of ammonium octadecyl sulphate would impart strong hydrophobicity to the mineral surface, a critical factor for efficient flotation.
Rare Earth Element (REE) Extraction: The extraction and separation of REEs often involve hydrometallurgical processes like solvent extraction or ion-exchange leaching. Ammonium salts play a significant role in these processes. For example, solvent extraction using quaternary ammonium salts in an organic diluent has been investigated for separating different REEs from nitrate (B79036) solutions. In these systems, the ammonium salt acts as a liquid ion exchanger.
Furthermore, aqueous two-phase systems composed of surfactants and salts like ammonium sulfate are being explored as "green" alternatives for separating REEs from other metals. While direct application as a primary extractant is less documented, ammonium octadecyl sulphate could be researched for its potential role in synergistic solvent extraction systems or as an emulsifier to manage phase behavior during extraction.
Table 4: Potential Applications in Mining and Metallurgy
| Process | Role of Compound | Principle of Action |
|---|---|---|
| Froth Flotation | Anionic Collector | Adsorbs onto mineral surfaces, rendering them hydrophobic for air bubble attachment. |
| Solvent Extraction | Component of Organic Phase | Can participate in the formation of ion-pair complexes with metal ions, facilitating their transfer from the aqueous to the organic phase. |
Emerging Research Directions and Future Outlook
Development of Novel Ammonium (B1175870) Octadecyl Sulphate Derivatives with Enhanced or Tunable Functionality
A significant area of research is the chemical modification of the ammonium octadecyl sulphate structure to create derivatives with tailored properties. The goal is to move beyond the performance limitations of the parent molecule by introducing new functional groups or altering its molecular architecture. This allows for the fine-tuning of characteristics such as solubility, surface activity, thermal stability, and responsiveness to external stimuli.
Research efforts are focused on several key strategies:
Modification of the Hydrophobic Chain: Introducing branching, unsaturation, or aromatic moieties into the octadecyl chain can significantly alter the surfactant's packing at interfaces, influencing properties like critical micelle concentration (CMC) and foaming ability.
Introduction of Functional Groups: Incorporating groups such as hydroxyls, esters, or amides can impart new functionalities. For instance, the synthesis of cationic surfactants from n-octadecyl glycidyl (B131873) ether has resulted in derivatives with multiple hydroxyl groups, which demonstrate superior performance as wetting and softening agents.
Polymer-Surfactant Conjugation: A promising approach involves reacting the surfactant with polymers. For example, the synthesis of octadecyl trimethyl ammonium polyacrylic surfactants, created by reacting octadecyl trimethyl ammonium chloride with polyacrylic acid, has yielded compounds with tunable properties for foaming, emulsification, and corrosion inhibition. This creates a "surfactant-polymer" hybrid that combines the properties of both components.
"Hybrid" Compound Synthesis: Researchers are exploring the creation of "hybrid" molecules that combine the structural features of ammonium salts with other active pharmacophores, such as sterically hindered phenols. This approach aims to develop multifunctional compounds with unique activity profiles.
These synthetic strategies are leading to a new generation of surfactants with precisely controlled functionalities for specialized applications.
Table 1: Examples of Novel Surfactant Derivatives and Enhanced Functionalities
| Derivative Class | Synthetic Precursor Example(s) | Enhanced/Tunable Functionality | Potential Application(s) |
| Polymeric Surfactants | Octadecyl trimethyl ammonium chloride, Polyacrylic acid | Tunable foaming and emulsifying ability, Corrosion inhibition, Scale inhibition | Enhanced oil recovery, Industrial cleaning, Water treatment |
| Multi-hydroxyl Cationics | n-Octadecyl glycidyl ether, Amines | Improved wetting agent, Excellent adsorption capacity | Fabric softening, Surface coatings |
| "Hybrid" Ammonium Salts | Sterically hindered phenols, Ammonium pharmacophores | Antimicrobial activity, Antioxidant activity | Specialty biocides, Active formulation ingredients |
Integration with Nanotechnology and Smart Materials for Novel Applications
The unique self-assembly properties of surfactants like ammonium octadecyl sulphate make them ideal candidates for integration with nanotechnology and the development of "smart" materials—materials designed to respond to specific environmental stimuli.
Nanoparticle Synthesis and Stabilization: Surfactants are crucial in the synthesis of nanoparticles, where they act as templates or capping agents to control particle size, shape, and prevent aggregation. Research into modifying magnetic nanoparticles with long-chain quaternary ammonium compounds like hexadecyl trimethyl ammonium bromide for analytical applications highlights the potential for ammonium octadecyl sulphate in creating functionalized nanomaterials for sensing or separation processes.
Stimuli-Responsive Systems: Quaternary ammonium salts are being incorporated into "smart" materials that exhibit responsive behavior. For instance, hydrogels containing quaternized chitosan (B1678972) can be designed to be pH-responsive, releasing active agents in acidic environments characteristic of infected wounds. This opens possibilities for creating ammonium octadecyl sulphate-based systems that respond to triggers like pH, temperature, or light for applications in targeted delivery.
Functional Coatings and Membranes: A key application lies in modifying surfaces to impart specific properties. Quaternary ammonium compounds are used to create anti-fouling surfaces on filtration membranes, which are critical in water treatment processes. By immobilizing these surfactant molecules, the membrane becomes more resistant to biofouling, improving its efficiency and lifespan. Similarly, these compounds are being explored as additives in marine anti-fouling paints.
Multiscale Modeling and Experimental Validation for Complex Systems
To accelerate the design and optimization of systems containing ammonium octadecyl sulphate, researchers are increasingly turning to multiscale modeling and simulation. This computational approach bridges different length and time scales, from the behavior of individual atoms to the performance of macroscopic industrial equipment.
A typical multiscale modeling workflow involves:
Quantum Mechanical Methods: Used to understand the electronic structure and reactivity of the surfactant molecule itself.
Molecular Dynamics (MD) and Monte Carlo Simulations: These techniques simulate the interactions of many surfactant molecules to predict their self-assembly into micelles, their behavior at interfaces, and their interaction with other molecules.
Coarse-Grained Simulations: To study larger systems and longer timescales, groups of atoms are bundled into "beads," reducing computational cost while retaining essential physical behaviors.
Continuum Models (e.g., Computational Fluid Dynamics): These models simulate fluid flow and mass transfer at the equipment or process level, incorporating properties derived from the lower-scale simulations.
These computational predictions are not merely theoretical; they are rigorously tested and refined through experimental validation. Techniques such as small-angle neutron scattering (SANS) are used to determine the size and shape of micelles in solution, providing direct comparison points for simulation results. Surface tensiometry and electrical conductometry are employed to measure properties like the critical micelle concentration (CMC), which can also be predicted by models. This iterative cycle of prediction and validation allows for a deeper understanding of complex surfactant behavior and guides the rational design of new formulations and processes.
Interdisciplinary Research Opportunities in Chemical Engineering, Materials Science, and Environmental Engineering
The future development and application of ammonium octadecyl sulphate and its derivatives will be driven by collaboration across multiple scientific and engineering disciplines.
Chemical Engineering: Opportunities lie in the design of novel synthesis routes, reactor design for efficient production, and process optimization for applications in areas like enhanced oil recovery or chemical separations. The study of reaction kinetics and the development of scalable manufacturing processes for new derivatives are core chemical engineering challenges.
Materials Science: Materials scientists can explore the incorporation of ammonium octadecyl sulphate derivatives into new polymers, composites, and coatings. There is significant potential in developing advanced materials with tailored surface properties, such as superhydrophobicity, anti-icing capabilities, or self-healing functionalities, by leveraging the surfactant's interfacial activity.
Environmental Engineering: In environmental engineering, research can focus on both the mitigation of environmental impact and the development of new solutions. This includes designing more biodegradable surfactant derivatives to reduce persistence in ecosystems. Concurrently, there are opportunities to use these surfactants in environmental remediation technologies, such as improving the efficiency of soil washing to remove hydrophobic pollutants or in water treatment applications to create advanced filtration membranes. The study of how related compounds like ammonium sulphate influence atmospheric aerosol formation also points to the broader role surfactants can play in environmental systems. Furthermore, research into using ammonium sulfate (B86663) to inhibit the formation of organic pollutants in industrial processes suggests a potential role for functionalized surfactants in green chemistry applications.
Q & A
Basic: What are the recommended methods for synthesizing ammonium octadecyl sulphate with high purity?
Methodological Answer:
Ammonium octadecyl sulphate is synthesized via esterification of octadecyl alcohol with sulfuric acid, followed by neutralization with ammonium hydroxide. Key steps include:
- Reaction Conditions: Maintain controlled temperature (e.g., 40–60°C) during sulfonation to prevent side reactions.
- Purification: Recrystallization from ethanol or acetone to remove unreacted alcohol and inorganic salts.
- Characterization: Validate purity using elemental analysis (C, H, N, S), Fourier-transform infrared spectroscopy (FTIR) for sulfate ester peaks (~1250 cm⁻¹ S=O stretch), and nuclear magnetic resonance (NMR) for alkyl chain integrity .
Basic: Which spectroscopic techniques are most effective for characterizing ammonium octadecyl sulphate’s molecular structure?
Methodological Answer:
- FTIR: Identifies functional groups (e.g., sulfate ester bonds at 1050–1250 cm⁻¹ and ammonium N-H stretches at ~3150 cm⁻¹).
- ¹H/¹³C NMR: Confirms alkyl chain length (C18) and sulfate group integration (e.g., δ 3.5–4.0 ppm for –CH₂–O–SO₃⁻).
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode detects [M–NH₄]⁻ ions (m/z ~349) .
Advanced: How can researchers design experiments to determine the critical micelle concentration (CMC) of ammonium octadecyl sulphate in aqueous solutions?
Methodological Answer:
- Surface Tension Measurements: Plot surface tension vs. log concentration; the CMC corresponds to the inflection point. Use a tensiometer with a Wilhelmy plate.
- Fluorescence Spectroscopy: Employ pyrene as a probe; monitor the I₁/I₃ ratio shift at CMC.
- Dynamic Light Scattering (DLS): Detect micelle formation by tracking hydrodynamic radius changes.
- Reference Data: Compare results with sodium dodecyl sulphate (SDS) studies, where CMC decreases with alkyl chain length .
Advanced: What analytical challenges arise when quantifying ammonium octadecyl sulphate in complex mixtures, and how can they be addressed?
Methodological Answer:
- Interference from Co-surfactants: Use high-performance liquid chromatography (HPLC) with a C18 column and evaporative light scattering detection (ELSD) to separate homologous surfactants.
- Ion Suppression in MS: Optimize mobile phase (e.g., ammonium acetate in methanol) to enhance ionization efficiency.
- Sample Preparation: Liquid-liquid extraction (e.g., chloroform/water partitioning) to isolate the surfactant from polar impurities .
Advanced: How should researchers reconcile contradictory data on the thermal stability of ammonium octadecyl sulphate across different studies?
Methodological Answer:
- Assess Purity: Impurities like residual sulfuric acid can lower decomposition temperatures. Validate purity via USP-grade standards (e.g., elemental analysis) .
- Experimental Conditions: Compare thermogravimetric analysis (TGA) data under inert (N₂) vs. oxidative (air) atmospheres.
- Kinetic Analysis: Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) and identify degradation mechanisms .
Advanced: What experimental approaches are recommended for studying the interaction of ammonium octadecyl sulphate with biological membranes in vitro?
Methodological Answer:
- Model Membranes: Prepare liposomes (e.g., DPPC/cholesterol) and measure surfactant-induced permeability using calcein leakage assays.
- Fluorescence Anisotropy: Track membrane fluidity changes with diphenylhexatriene (DPH) probes.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) between surfactant and lipid bilayers.
- Reference Studies: Sodium dodecyl sulphate (SDS) destabilizes membranes at CMC; compare with ammonium octadecyl sulphate’s longer alkyl chain effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
